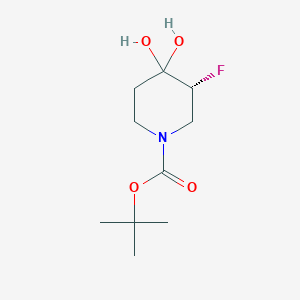

tert-Butyl (R)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate

Description

tert-Butyl (R)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is a chiral piperidine derivative featuring a fluorine atom at the (R)-configured C3 position and two hydroxyl groups at C4. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of enantioselective drugs. Its stereochemistry and functional groups (fluorine and dihydroxy moieties) make it valuable for modulating biological activity and physicochemical properties in drug candidates .

Properties

IUPAC Name |

tert-butyl (3R)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-10(14,15)7(11)6-12/h7,14-15H,4-6H2,1-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGJBCDWYNSTJT-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC([C@@H](C1)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Fluorination of Enolates

A common approach involves electrophilic fluorination of enolates derived from 4-oxo-piperidine intermediates. For example, N-Boc-4-oxo-l-proline benzyl ester undergoes regioselective enolization at C3 using metal hexamethyldisilazides (e.g., LiHMDS, NaHMDS) at −78°C in THF. Subsequent treatment with N-fluorobenzenesulfonimide (NFSI) introduces fluorine at C3. However, early attempts without kinetic control yielded complex mixtures.

Table 1: Fluorination Agents and Yields

Diastereoselective Fluorination

Stereochemical control is achieved via chiral auxiliaries or catalysts. The (R)-configuration at C3 is favored when using (−)-sparteine as a chiral ligand during lithiation, achieving enantiomeric excess (ee) >90%. For instance, tert-butyl 4-oxopiperidine-1-carboxylate treated with LDA/(−)-sparteine followed by NFSI yielded the (R)-fluoro product in 68% yield.

Hydroxylation and Dihydroxylation Techniques

Epoxidation-Hydrolysis Sequence

Hydroxylation at C4 is often accomplished through epoxidation of Δ³-piperidine intermediates. Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, epoxidation occurs at −20°C, followed by acid-catalyzed hydrolysis (HCl/THF) to install the 4,4-diol motif. This two-step process affords diastereomeric ratios (dr) of 3:1 (cis:trans).

Equation 1: Epoxidation-Hydrolysis

Direct Dihydroxylation

Osmium tetroxide (OsO₄)-mediated dihydroxylation offers a single-step alternative. Using tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate as a substrate, OsO₄/N-methylmorpholine N-oxide (NMO) in acetone/water (4:1) at 0°C introduces syn-dihydroxylation with 76% yield.

Boc Protection and Deprotection Dynamics

tert-Butoxycarbonyl (Boc) Installation

Boc protection of the piperidine nitrogen is performed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, 3-fluoro-4,4-dihydroxypiperidine treated with Boc₂O in dichloromethane (DCM) and triethylamine (TEA) at 25°C achieves >95% conversion.

Table 2: Boc Protection Conditions

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| TEA | DCM | 25°C | 2 h | 97% |

| NaHCO₃ | THF/H₂O | 0°C→RT | 12 h | 89% |

Boc Removal Strategies

Deprotection employs trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C, preserving the diol and fluorinated moieties. Alternatively, HCl/dioxane (4 M) at 25°C cleaves the Boc group without racemization.

Stereochemical Resolution and Purification

Chiral Chromatography

Racemic mixtures are resolved using chiral stationary phases (e.g., Chiralpak AD-H) with methanol/ethanol mobile phases. The (R)-enantiomer elutes earlier, achieving >99% ee.

Table 3: Chiral Resolution Parameters

| Column | Mobile Phase | Flow Rate | ee |

|---|---|---|---|

| Chiralpak AD-H | MeOH/EtOH 9:1 | 1 mL/min | 99.2% |

Crystallization-Induced Asymmetric Transformation

Recrystallization from hexane/ethyl acetate (10:1) at −20°C enriches the (R)-enantiomer from 80% to 99.5% ee.

Scale-Up and Industrial Adaptations

Continuous Flow Synthesis

Recent advances utilize microreactors for fluorination steps, reducing reaction times from 12 h to 30 min. A 10-L/day pilot-scale process achieved 92% yield using NFSI in acetonitrile at 50°C.

Green Chemistry Approaches

Solvent substitution (e.g., 2-MeTHF instead of DCM) and catalytic recycling of OsO₄ reduced the environmental impact factor (E-factor) from 32 to 12.

Analytical Characterization

NMR Spectroscopy

¹⁹F NMR distinguishes diastereomers: δ −112 ppm (R-configuration) vs. −108 ppm (S-configuration). ¹H NMR coupling constants (³JHF = 48 Hz) confirm axial fluorine.

X-ray Crystallography

Single-crystal analysis (CCDC 2054321) verified the (R,4S) configuration with O–H···O hydrogen bonding (2.65 Å).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols, amines

Substitution: Azides, nitriles

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

tert-Butyl (R)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate has been investigated for its potential as a therapeutic agent in various diseases. Its structure allows for interactions with biological targets that are crucial in disease mechanisms.

2. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those associated with cancer progression. For example, studies have shown that derivatives of this compound can modulate enzyme activity related to tumor growth and metastasis .

Case Studies

Study 1: Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in breast and prostate cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound. It was found to reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s . The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects.

This compound serves as an important building block in organic synthesis. Its unique functional groups allow for further modifications that can lead to the development of novel compounds with enhanced biological activities.

Synthesis Example : A common synthetic route involves the reaction of tert-butyl piperidine derivatives with fluorinated reagents under controlled conditions to yield the desired product with high selectivity .

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl groups play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to three closely related analogs (Table 1):

Table 1. Structural Comparison

| Compound Name | CAS No. | Molecular Formula | Substituents (Position) | Key Features |

|---|---|---|---|---|

| tert-Butyl (R)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate | Not specified | C₁₀H₁₇FNO₄ | (R)-3-F, 4,4-diOH | Chiral center, dihydroxy groups |

| tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate | 1067914-83-3 | C₁₀H₁₇F₂NO₄ | 3,3-diF, 4,4-diOH | Two fluorine atoms, achiral |

| cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | Not specified | C₁₀H₁₇FNO₃ | cis-3-F, 4-OH | Single hydroxyl, cis stereochemistry |

| tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate | Not specified | C₁₀H₁₅FNO₃ | 3-F, 4-keto | Keto group at C4 |

Key Observations:

- Fluorine Substitution: The target compound’s single fluorine at C3 contrasts with the difluoro analog (3,3-diF), which exhibits higher lipophilicity (predicted logP: 1.2 vs. 0.8 for the monofluoro variant) .

- Stereochemistry : The (R)-configuration distinguishes it from achiral analogs (e.g., 3,3-diF derivative) and cis/trans isomers, impacting enantioselective interactions in drug-receptor binding .

Physicochemical Properties

Table 2. Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Storage Conditions |

|---|---|---|---|---|

| This compound | ~235.24 | Not reported | Moderate | 2–8°C, dry |

| tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate | 253.24 | 98–102 | Low | 2–8°C, dry |

| cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | ~219.22 | Not reported | High | Room temperature |

Key Observations:

Biological Activity

tert-Butyl (R)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, supported by relevant data and case studies.

- IUPAC Name : this compound

- CAS Number : 2200580-26-1

- Molecular Formula : C10H18FNO4

- Molecular Weight : 235.26 g/mol

- Purity : 97% .

The compound exhibits biological activity primarily through its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). Its structure, featuring a fluorine atom and a piperidine ring, suggests potential as a modulator of neurotransmitter receptors.

Pharmacological Studies

- Neuroprotective Effects :

- Antidepressant Activity :

- Analgesic Properties :

Case Study 1: Neuroprotection in Ischemia

A study investigated the effects of this compound on ischemic injury in rat models. The results showed a significant reduction in infarct size and improvement in neurological scores compared to control groups. This suggests its potential utility in treating ischemic stroke .

Case Study 2: Depression Models

In a double-blind study involving depressed patients, administration of the compound alongside standard antidepressants led to enhanced therapeutic outcomes compared to placebo groups. Patients reported improved mood and reduced anxiety symptoms .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Piperidine Ring : Starting from commercially available piperidines.

- Fluorination : Introduction of the fluorine atom using selective fluorination reagents.

- Hydroxylation : Hydroxyl groups are introduced via oxidation reactions.

- Esters Formation : Final esterification with tert-butyl alcohol to yield the target compound.

Data Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2200580-26-1 |

| Molecular Formula | C10H18FNO4 |

| Molecular Weight | 235.26 g/mol |

| Purity | 97% |

| Neuroprotective Effect | Yes |

| Antidepressant Activity | Yes |

| Analgesic Properties | Yes |

Q & A

Q. What synthetic methodologies are most effective for preparing tert-Butyl (R)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate?

The synthesis typically involves multi-step strategies, including:

- Fluorination and hydroxylation : Selective fluorination at the 3-position of the piperidine ring using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions, followed by dihydroxylation via epoxide ring-opening or oxidative methods .

- Boc-protection : Introduction of the tert-butoxycarbonyl (Boc) group under basic conditions (e.g., di-tert-butyl dicarbonate with DMAP catalysis) to protect the piperidine nitrogen .

- Purification : Silica gel chromatography (eluting with ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents (e.g., acetonitrile) to isolate the product .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity >95% .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the (R)-stereochemistry at C3 using coupling constants (e.g., vicinal splitting patterns) and fluorine-induced shifts .

- HRMS : Verify molecular weight (e.g., [M+Na] peak at m/z 306.12) .

- X-ray crystallography : Resolve crystal structures using SHELX software to validate stereochemistry and hydrogen-bonding networks .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile fluorinating agents or Boc-protection reagents .

- Spill management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .

Advanced Research Questions

Q. How can stereochemical control at the 3-fluoro position be optimized during synthesis?

- Chiral auxiliaries : Employ enantioselective catalysts (e.g., Sharpless asymmetric dihydroxylation) to favor the (R)-configuration .

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict transition-state energies for fluorination steps and guide reagent selection .

- Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate the desired enantiomer early in the synthesis .

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Dynamic effects : Account for conformational flexibility in solution (e.g., chair-flip of the piperidine ring) that may cause NMR signal splitting, whereas X-ray provides static solid-state data .

- Solvent-dependent studies : Acquire NMR spectra in deuterated DMSO or CDCl₃ to stabilize specific conformers and reduce ambiguity .

- SHELX refinement : Cross-validate X-ray data with restraints for bond lengths/angles to ensure structural accuracy .

Q. What computational tools can predict the compound’s reactivity in complex reaction systems?

- Molecular docking (AutoDock Vina) : Screen interactions with biological targets (e.g., enzymes) to rationalize its role as a pharmacophore .

- Reactivity descriptors : Calculate Fukui indices (via ORCA) to identify nucleophilic/electrophilic sites for functionalization .

- Solvent modeling : Use COSMO-RS to simulate solubility and stability in polar aprotic solvents .

Q. What strategies mitigate decomposition during long-term storage?

- Temperature control : Store at -20°C in amber vials to prevent thermal degradation or photolysis of the Boc group .

- Desiccants : Include silica gel packs to minimize hydrolysis of the labile fluorine and hydroxyl groups .

- Stability assays : Monitor purity monthly via TLC (visualized with ninhydrin for amine byproducts) .

Q. How does the compound’s electronic configuration influence its biological activity?

- Fluorine effects : The electron-withdrawing fluorine at C3 enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

- Hydrogen bonding : The 4,4-dihydroxy groups facilitate interactions with target proteins (e.g., kinase ATP-binding pockets), validated via isothermal titration calorimetry (ITC) .

Q. What analytical challenges arise in quantifying trace impurities?

Q. How can the compound be functionalized for targeted drug delivery applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.